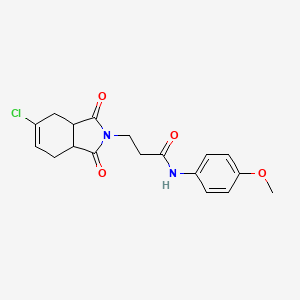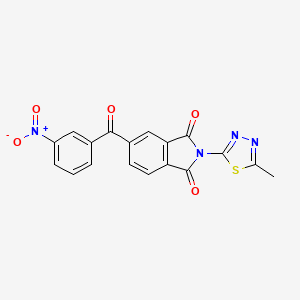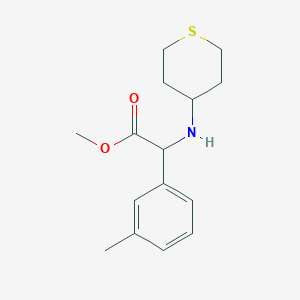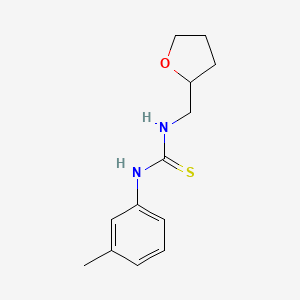![molecular formula C19H18ClNO4 B3941568 1-methyl-2-oxo-2-phenylethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B3941568.png)
1-methyl-2-oxo-2-phenylethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate
Vue d'ensemble
Description
1-methyl-2-oxo-2-phenylethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MOBA and is synthesized through a specific method that involves the use of different reagents. In
Mécanisme D'action
The mechanism of action of MOBA is not well understood. However, it has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. MOBA has also been reported to induce apoptosis in cancer cells through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
MOBA has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that MOBA exhibits antibacterial and antifungal activities against various strains of bacteria and fungi. MOBA has also been reported to exhibit antitumor activity against various cancer cell lines. In vivo studies have shown that MOBA exhibits analgesic and anti-inflammatory activities in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MOBA offers several advantages for lab experiments. It is readily available and can be synthesized through a simple and efficient method. MOBA is also a versatile reagent that can be used for the synthesis of various bioactive compounds. However, MOBA has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. MOBA is also sensitive to air and moisture, which can affect its stability and purity.
Orientations Futures
There are several future directions for the research on MOBA. One potential direction is the development of MOBA-based compounds with enhanced antibacterial, antifungal, and antitumor activities. Another potential direction is the exploration of the mechanism of action of MOBA and its potential targets. Additionally, the synthesis of MOBA-based materials with unique properties and applications is another promising direction for future research.
Applications De Recherche Scientifique
MOBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. MOBA has been reported to exhibit antibacterial, antifungal, and antitumor activities. In medicinal chemistry, MOBA has been used as a starting material for the synthesis of various bioactive compounds. In materials science, MOBA has been used as a building block for the synthesis of functional materials such as metal-organic frameworks. In organic synthesis, MOBA has been used as a versatile reagent for the synthesis of various heterocycles.
Propriétés
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 4-(2-chloroanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-13(19(24)14-7-3-2-4-8-14)25-18(23)12-11-17(22)21-16-10-6-5-9-15(16)20/h2-10,13H,11-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRYQNIODGDVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)CCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-1-phenylpropan-2-yl 4-[(2-chlorophenyl)amino]-4-oxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3941486.png)
![3-phenyl-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B3941494.png)

![N-{2-[(tert-butylamino)methyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B3941505.png)
![3,4-dimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide](/img/structure/B3941514.png)
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3941529.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B3941536.png)
![3-{[(2-ethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3941544.png)




![1-[(4-chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine oxalate](/img/structure/B3941590.png)
